molecular formula C12H25ClN4O4 B613675 (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride CAS No. 128719-65-3

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride

Cat. No. B613675
CAS RN: 128719-65-3
M. Wt: 324.81
InChI Key: PPMKMWFCZLRHLB-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds with the tert-butoxycarbonyl (Boc) group can be achieved using various methods. One such method involves the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .


Chemical Reactions Analysis

The N-tert-butyloxycarbonyl (N-Boc) group in compounds can be selectively deprotected using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Scientific Research Applications

Synthesis of Boc Derivatives of Amino Acids

The compound is used in the synthesis of Boc derivatives of amino acids. The influence of conditions of the reactions on the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate on the yield of the desired product has been studied .

Potentiometric Analysis

Potentiometric methods are proposed for the quantitative analysis of a mixture of a number of amino acids with their N-tert-butoxycarbonyl derivatives in mixed solvents. These methods can be used for the analysis of industrial samples of N-tert-butoxycarbonyl derivatives of amino acids .

Chemical Transformations

The tert-butyl group in the compound is used in chemical transformations .

Internal Standard in Amino Acid Analysis

The scientific interest in L-Homoarginine was mainly based on its use as an internal standard in the amino acid (AA) analysis .

Tracer Compound for Nutrient Usage

L-Homoarginine is used as a tracer compound for the nutrient usage in intensive animal farming .

Detection in Human Plasma

A fast and easy LC–MS–MS method for the detection of L-homoarginine in human plasma has been developed. The sample preparation consisted only of the addition of the stable isotope-labeled internal standard d4-L-homoarginine and protein precipitation .

Inhibitor of Alkaline Phosphatase Isoenzymes

The compound is an inhibitor of alkaline phosphatase isoenzymes .

Inhibitor of Cellular Transport of Arginine

It is also an inhibitor of cellular transport of arginine by a sodium-independent high affinity y+ transporter .

properties

IUPAC Name

(2S)-6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMKMWFCZLRHLB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680907
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128719-65-3
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.